2-Chloro-1-(2,6-dihydroxyphenyl)ethanone

Description

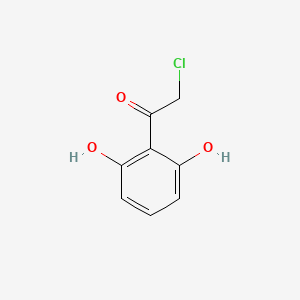

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone is a chloro-substituted acetophenone derivative featuring hydroxyl groups at the 2- and 6-positions of the aromatic ring. The compound’s molecular formula is inferred as C₈H₇ClO₃, with a molecular weight of 186.59 g/mol (calculated based on similar structures in ).

Hydroxyacetophenones are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name |

2-chloro-1-(2,6-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-4-7(12)8-5(10)2-1-3-6(8)11/h1-3,10-11H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZJZWBDUUUKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60549147 | |

| Record name | 2-Chloro-1-(2,6-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468721-10-0 | |

| Record name | 2-Chloro-1-(2,6-dihydroxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60549147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone typically involves the chlorination of 2,6-dihydroxyacetophenone. One common method includes the reaction of 2,6-dihydroxyacetophenone with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to introduce the chloro group .

Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone, also known by its CAS number 468721-10-0, is an organic compound with the molecular formula C₈H₇ClO₃. This compound is notable for its potential applications across various scientific fields, including chemistry, biology, and medicine. Its unique structure, which includes a chloro group and two hydroxyl groups on the phenyl ring, makes it a versatile intermediate in organic synthesis.

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a key intermediate in synthesizing more complex organic molecules. Its ability to participate in nucleophilic substitution reactions allows for the introduction of various functional groups into the final products.

Biology

- Antimicrobial Properties : Research has indicated that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its effectiveness against various pathogens and its mechanism of action at the molecular level.

- Antioxidant Activity : The presence of hydroxyl groups contributes to its antioxidant properties, making it a candidate for further investigation in health-related applications.

Medicine

- Drug Development : The compound is being investigated for its role in drug development, particularly as a precursor for synthesizing pharmaceutical intermediates. Its structural features may enhance biological activity and selectivity in therapeutic contexts .

Industrial Applications

- Dyes and Pigments : In industry, this compound is utilized in producing dyes and pigments due to its reactivity and ability to form stable colorants.

Case Studies

Several studies highlight the compound's applications:

- A study focused on synthesizing anti-HIV agents demonstrated that derivatives of this compound could be modified to enhance their efficacy against viral targets. The research emphasized optimizing reaction conditions to improve yields and selectivity for desired products .

- Another investigation explored the compound's role in developing butyrylcholinesterase inhibitors. The derivatives synthesized from this compound showed significant activity, indicating potential therapeutic applications in treating neurodegenerative diseases .

Comparison with Related Compounds

The uniqueness of this compound lies in its specific arrangement of functional groups compared to similar compounds:

| Compound Name | Structure Features | Applications |

|---|---|---|

| 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | Hydroxyl groups at different positions | Potentially different biological activities |

| 2-Chloro-1-(4-methoxyphenyl)ethanone | Contains a methoxy group instead of hydroxyl groups | Used in dye production |

| 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone | Hydroxyl groups at alternative positions | Similar synthetic pathways |

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone involves its interaction with various molecular targets. The chloro group and hydroxyl groups play crucial roles in its reactivity. The compound can form hydrogen bonds and undergo nucleophilic substitution reactions, which are essential for its biological and chemical activities. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table compares 2-Chloro-1-(2,6-dihydroxyphenyl)ethanone with key analogs:

Key Observations:

- Hydroxyl vs.

- Halogen Diversity : Fluoro- and dichloro-substituted analogs () exhibit distinct electronic effects, influencing reactivity in cross-coupling or nucleophilic substitution reactions.

- Steric Effects : Bulky substituents like propyl () may reduce crystallinity but enhance lipid solubility, relevant in pharmaceutical formulations.

Biological Activity

2-Chloro-1-(2,6-dihydroxyphenyl)ethanone, also known as Noradrenaline impurity E, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula : C₈H₈ClO₂

- Molecular Weight : 175.60 g/mol

- CAS Number : 468721-10-0

This compound features a chloro group and two hydroxyl groups on a phenyl ring, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its toxicity and potential therapeutic applications.

Toxicological Profile

Research indicates that this compound is classified as toxic under the Globally Harmonized System (GHS). It poses risks such as:

- Acute toxicity : Toxic if swallowed (H301), fatal in contact with skin (H310), and harmful if inhaled (H331) .

- Precautionary measures : Protective equipment is recommended when handling this substance .

Case Study 1: Antimicrobial Potential

A study evaluated various phenolic compounds for their antimicrobial properties. Compounds with similar structures to this compound demonstrated effective inhibition against multiple strains of bacteria. The study highlighted that the introduction of halogens (like chlorine) could enhance the activity of phenolic compounds .

Case Study 2: Cytotoxic Effects

Research into benzo[b]furan derivatives revealed that compounds with similar structural motifs exhibited cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed GI50 values ranging from 0.77 to 9.76 µM against melanoma cells . Although specific data on this compound is lacking, its structural similarities suggest potential cytotoxic activity.

The biological activity of this compound may be attributed to its interaction with biological targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways due to the presence of hydroxyl groups that can form hydrogen bonds with active sites.

- Receptor Modulation : It may interact with adrenergic receptors given its structural similarity to noradrenaline, potentially influencing neurotransmitter signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains chloro and hydroxyl groups | Toxicity profile established |

| 1-(2-hydroxyphenyl)ethanone | Hydroxyl group present | Antimicrobial properties noted |

| 3-(2-hydroxyphenyl)-4(3H)-quinazolin | Complex structure with potential cytotoxicity | Significant activity against cancer cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.